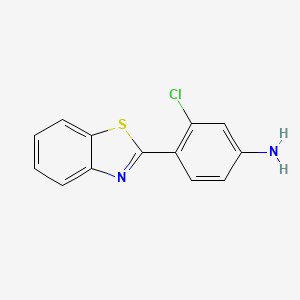

4-Benzothiazol-2-yl-3-chloro-phénylamine

Vue d'ensemble

Description

4-Benzothiazol-2-yl-3-chloro-phenylamine is a useful research compound. Its molecular formula is C13H9ClN2S and its molecular weight is 260.74 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Benzothiazol-2-yl-3-chloro-phenylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Benzothiazol-2-yl-3-chloro-phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzothiazol-2-yl-3-chloro-phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications antituberculeuses

Le composé 4-Benzothiazol-2-yl-3-chloro-phénylamine s'est avéré prometteur dans le domaine du développement de médicaments antituberculeux. Des avancées synthétiques récentes ont mené à des dérivés de benzothiazole qui présentent une activité in vitro et in vivo significative contre Mycobacterium tuberculosis. Ces dérivés ont été comparés à des médicaments de référence standard, démontrant une meilleure puissance d'inhibition. La synthèse de ces composés implique diverses voies, notamment le couplage diazo et la condensation de Knoevenagel, et leurs relations structure-activité ont été explorées par des études de docking moléculaire .

Synthèse de la chimie verte

Dans le domaine de la chimie verte, les composés de benzothiazole, dont le this compound, sont synthétisés à l'aide de méthodes respectueuses de l'environnement. Ces méthodes utilisent des matières premières telles que le thioamide ou le dioxyde de carbone (CO2) et visent à réduire l'impact environnemental de la synthèse chimique. Le système cyclique du benzothiazole, présent dans divers composés naturels, est synthétisé à partir de réactions de condensation impliquant du 2-aminobenzènethiol avec des aldéhydes, des cétones, des acides ou des chlorures d'acyle .

Activité antibactérienne

Les dérivés de benzothiazole ont été étudiés pour leurs propriétés antibactériennes. Plus précisément, le this compound a été évalué pour son efficacité contre des souches bactériennes telles que Escherichia coli, les espèces Proteus, Staphylococcus aureus et Pseudomonas aeruginosa. Ces études fournissent des informations sur l'utilisation potentielle des composés de benzothiazole comme agents antibactériens .

Activité anticancéreuse et antitumorale

Le noyau de benzothiazole est un échafaudage essentiel dans le développement de médicaments pour ses activités biologiques, notamment les effets anticancéreux et antitumoraux. La recherche a indiqué que les dérivés de benzothiazole peuvent être efficaces dans le traitement de diverses formes de cancer, des études mettant en évidence leur potentiel comme agents antimicrobiens, anti-inflammatoires et antifongiques .

Safety and Hazards

The safety and hazards of 4-Benzothiazol-2-yl-3-chloro-phenylamine are not explicitly mentioned in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for this compound for detailed safety and hazard information .

Relevant Papers Several papers related to 4-Benzothiazol-2-yl-3-chloro-phenylamine and its derivatives have been retrieved . These papers discuss various aspects such as synthesis, structure, and potential applications of these compounds. For a comprehensive analysis, it is recommended to refer to these papers.

Mécanisme D'action

Target of Action

Benzothiazole derivatives, a class of compounds to which 4-benzothiazol-2-yl-3-chloro-phenylamine belongs, have been extensively studied for their diverse therapeutic potential .

Mode of Action

Benzothiazole derivatives have been found to exhibit remarkable pharmacological activities . The interaction of these compounds with their targets often results in significant changes, contributing to their therapeutic effects .

Biochemical Pathways

Benzothiazole derivatives have been found to impact a variety of biochemical pathways, contributing to their diverse therapeutic effects .

Result of Action

Benzothiazole derivatives have been found to exhibit a range of effects at the molecular and cellular level, contributing to their therapeutic potential .

Analyse Biochimique

Biochemical Properties

4-Benzothiazol-2-yl-3-chloro-phenylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain proteases, leading to the inhibition of their enzymatic activity . This interaction is primarily due to the compound’s ability to bind to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. Additionally, 4-Benzothiazol-2-yl-3-chloro-phenylamine can interact with proteins involved in signal transduction pathways, modulating their activity and affecting downstream signaling events .

Cellular Effects

The effects of 4-Benzothiazol-2-yl-3-chloro-phenylamine on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, in certain cancer cell lines, 4-Benzothiazol-2-yl-3-chloro-phenylamine has been found to induce apoptosis by activating specific signaling pathways that lead to programmed cell death . Additionally, it can modulate the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and growth .

Molecular Mechanism

The molecular mechanism of action of 4-Benzothiazol-2-yl-3-chloro-phenylamine involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, 4-Benzothiazol-2-yl-3-chloro-phenylamine can inhibit the activity of certain kinases by binding to their active sites, thereby preventing phosphorylation events that are crucial for signal transduction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Benzothiazol-2-yl-3-chloro-phenylamine can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that 4-Benzothiazol-2-yl-3-chloro-phenylamine can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important considerations for researchers using this compound in their experiments.

Dosage Effects in Animal Models

The effects of 4-Benzothiazol-2-yl-3-chloro-phenylamine vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as the inhibition of tumor growth in cancer models . At higher doses, 4-Benzothiazol-2-yl-3-chloro-phenylamine can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

4-Benzothiazol-2-yl-3-chloro-phenylamine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations facilitate the excretion of the compound from the body. Additionally, 4-Benzothiazol-2-yl-3-chloro-phenylamine can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

The transport and distribution of 4-Benzothiazol-2-yl-3-chloro-phenylamine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake into cells . Once inside the cell, 4-Benzothiazol-2-yl-3-chloro-phenylamine can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of 4-Benzothiazol-2-yl-3-chloro-phenylamine is crucial for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or the nucleus, by post-translational modifications or targeting signals . For example, phosphorylation of 4-Benzothiazol-2-yl-3-chloro-phenylamine can facilitate its transport to the nucleus, where it can interact with nuclear proteins and influence gene expression . Similarly, the compound can be directed to the mitochondria, where it can affect mitochondrial function and energy metabolism .

Propriétés

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-3-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2S/c14-10-7-8(15)5-6-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRFGKQLPMWOHTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349876 | |

| Record name | 4-Benzothiazol-2-yl-3-chloro-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43088-00-2 | |

| Record name | 4-Benzothiazol-2-yl-3-chloro-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 43088-00-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1269293.png)

![[1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid](/img/structure/B1269303.png)

![3-Amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269306.png)

![[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B1269309.png)

![6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B1269315.png)